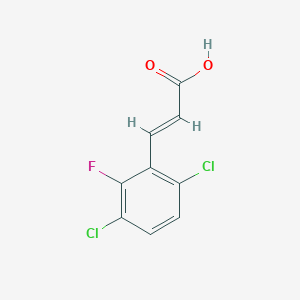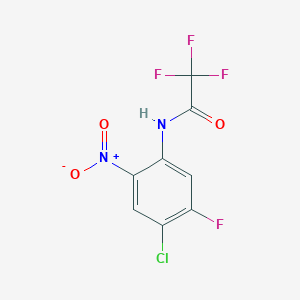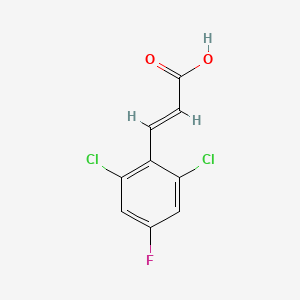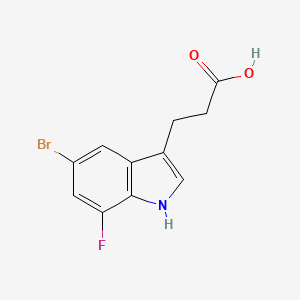
3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid is a brominated and fluorinated derivative of indole, a heterocyclic aromatic organic compound. Indoles are known for their significant biological and pharmacological activities, making derivatives like this compound valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid typically involves the bromination and fluorination of indole derivatives
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid is compared with other similar indole derivatives, such as 5-bromoindole and 7-fluoroindole. Its uniqueness lies in the combination of bromine and fluorine atoms, which can significantly alter its chemical and biological properties.
Comparación Con Compuestos Similares
5-Bromoindole
7-Fluoroindole
3-(5-Bromo-3-indolyl)propanoic Acid
3-(7-Fluoro-3-indolyl)propanoic Acid
This comprehensive overview provides a detailed understanding of 3-(5-Bromo-7-fluoro-3-indolyl)propanoic Acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H9BrFNO2 |
|---|---|
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
3-(5-bromo-7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrFNO2/c12-7-3-8-6(1-2-10(15)16)5-14-11(8)9(13)4-7/h3-5,14H,1-2H2,(H,15,16) |
Clave InChI |
UQBJSGACYVMOKH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CN2)CCC(=O)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


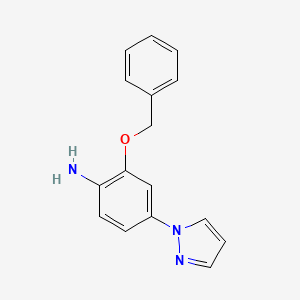
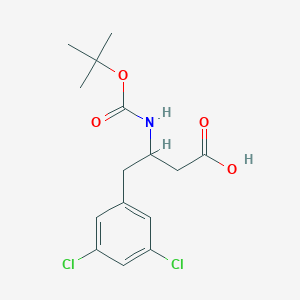
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
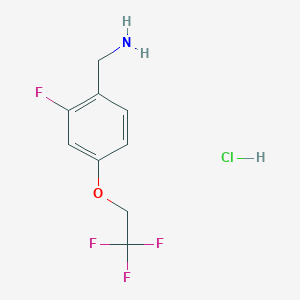
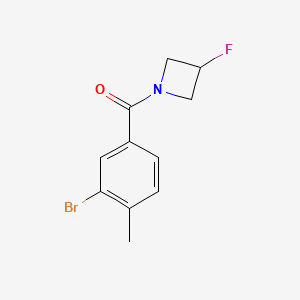
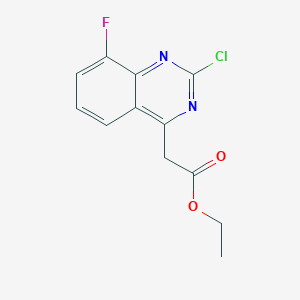
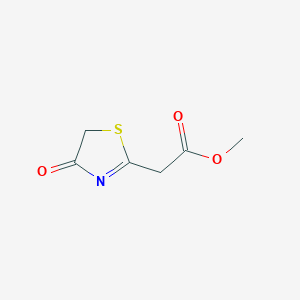
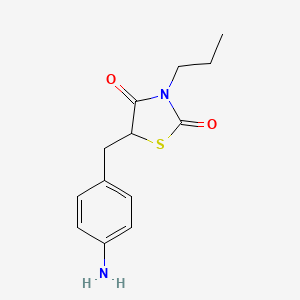
![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)


